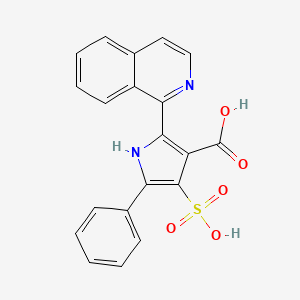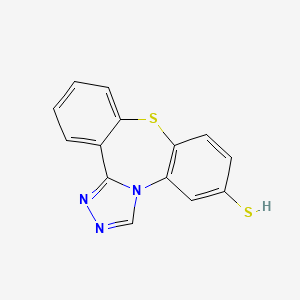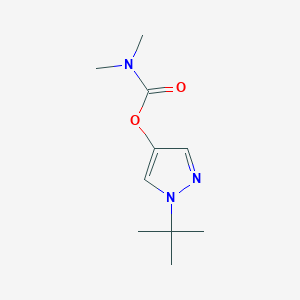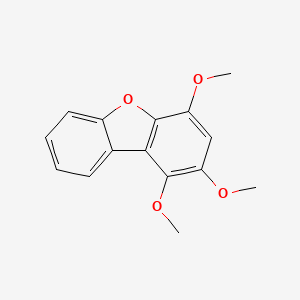
1,2,4-Trimethoxydibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trimethoxydibenzofuran is a derivative of dibenzofuran, a heterocyclic organic compound consisting of fused benzene and furan rings. This compound is characterized by the presence of three methoxy groups attached to the dibenzofuran core at positions 1, 2, and 4. Dibenzofurans are known for their diverse biological activities and are found in various natural sources, including plants.
Méthodes De Préparation
The synthesis of 1,2,4-trimethoxydibenzofuran can be achieved through several synthetic routes. One common method involves the methylation of hydroxydibenzofuran derivatives using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide . Another approach includes the use of methoxy-substituted benzaldehydes as starting materials, which undergo cyclization and subsequent methylation to form the desired compound . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1,2,4-Trimethoxydibenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,2,4-Trimethoxydibenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential cytotoxic activities against various cancer cell lines.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.
Mécanisme D'action
The mechanism of action of 1,2,4-trimethoxydibenzofuran involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways such as MAPK (mitogen-activated protein kinase) and PPAR-γ (peroxisome proliferator-activated receptor gamma), which play crucial roles in cellular activities . Its antimicrobial activity is attributed to the selective inhibition of microbial growth and modification of enzymes .
Comparaison Avec Des Composés Similaires
1,2,4-Trimethoxydibenzofuran can be compared with other similar compounds, such as:
- 2-Hydroxy-3,4-dimethoxydibenzofuran
- 2,8-Dihydroxy-3,4,9-trimethoxydibenzofuran
- 2-Hydroxy-3,4,6,8-tetramethoxydibenzofuran These compounds share the dibenzofuran core structure but differ in the number and position of methoxy and hydroxyl groups . The unique arrangement of these groups in this compound contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
88256-09-1 |
|---|---|
Formule moléculaire |
C15H14O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
1,2,4-trimethoxydibenzofuran |
InChI |
InChI=1S/C15H14O4/c1-16-11-8-12(17-2)15-13(14(11)18-3)9-6-4-5-7-10(9)19-15/h4-8H,1-3H3 |
Clé InChI |
BZVKGGIJBOPFSO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C2=C1OC3=CC=CC=C32)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


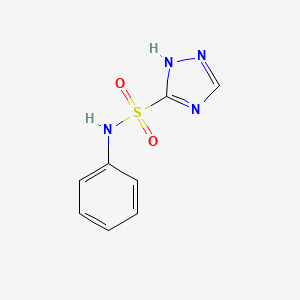

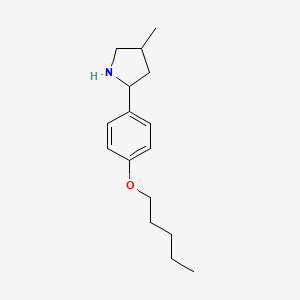
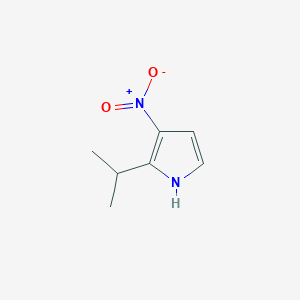
![2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole](/img/structure/B12888854.png)
![4-[4-(4-Chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12888858.png)
![2-[(4-Chlorophenyl)methyl]-3-hydroxyquinoline-4,8-dicarboxylic acid](/img/structure/B12888862.png)
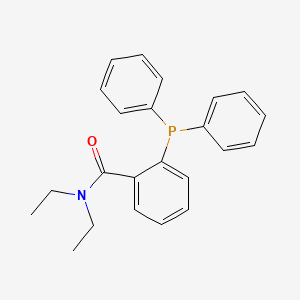
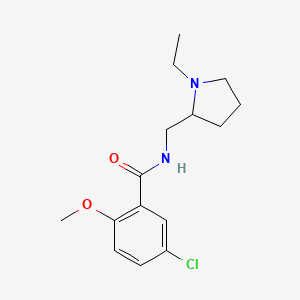
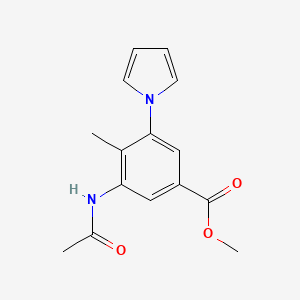
![3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12888882.png)
